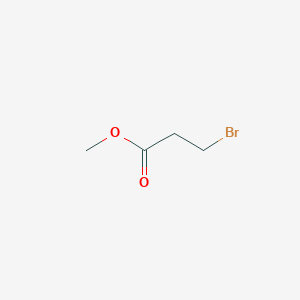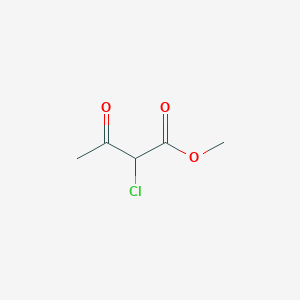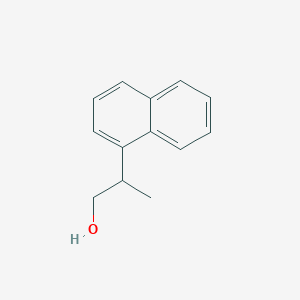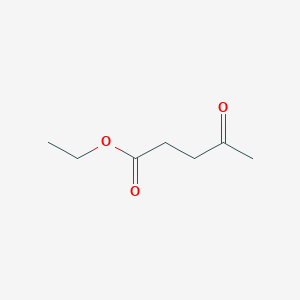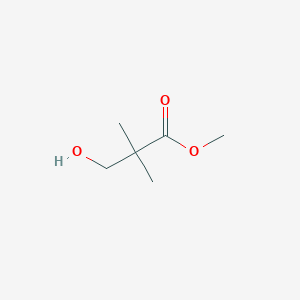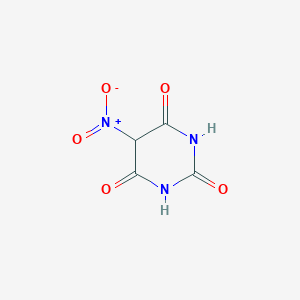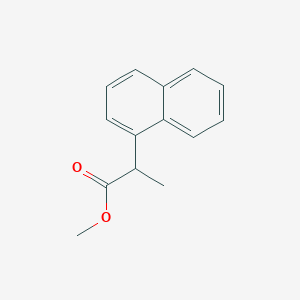
Ácido 2,7-naftalendisulfónico, 3-hidroxi-4-nitroso-, sal disódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt, also known as 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt, is a useful research compound. Its molecular formula is C10H7NNaO8S2 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5044. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Determinación espectrofotométrica
Este compuesto se utiliza para la determinación espectrofotométrica de varios metales como cobalto (Co), hierro (Fe), potasio (K), plata (Ag), bario (Ba), calcio (Ca), níquel (Ni) y plomo (Pb) .
Reactivo de cobalto traza
Sirve como un reactivo sensible para la determinación de cantidades traza de cobalto en varias muestras .
Analito en cromatografía
El compuesto es un analito utilizado para estudiar la cromatografía electrocinética micelar de barrido-inyección exhaustivo selectivo para aniones .
Estudio de liberación de cobalto y depósito en la piel
También se utiliza para estudiar la liberación de cobalto y el depósito en la piel como resultado de muchos contactos cortos y repetitivos con artículos metálicos .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific context of the biochemical reaction .
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently lacking .
Propiedades
Número CAS |
525-05-3 |
|---|---|
Fórmula molecular |
C10H7NNaO8S2 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
disodium;3-hydroxy-4-nitrosonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H7NO8S2.Na/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13;/h1-4,12H,(H,14,15,16)(H,17,18,19); |
Clave InChI |
WQFMZCNPDOKRHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=O.[Na+].[Na+] |
SMILES canónico |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=O.[Na] |
Key on ui other cas no. |
525-05-3 |
Pictogramas |
Irritant |
Sinónimos |
1-nitroso-2-naphthol-3,6-disulfonic acid disodium salt 1-nitroso-3,6-disulfonate nitroso-R-salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



